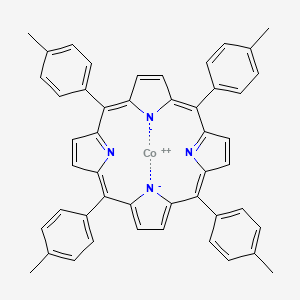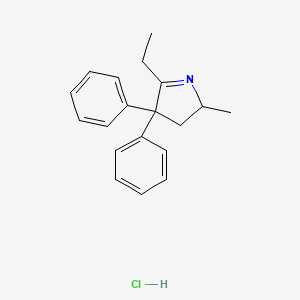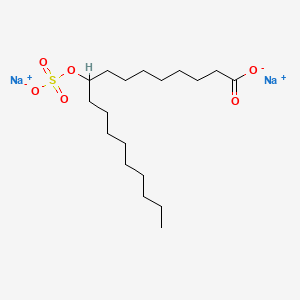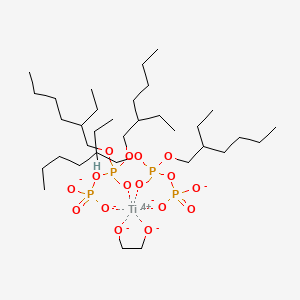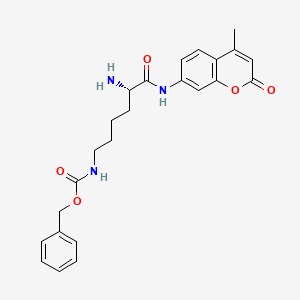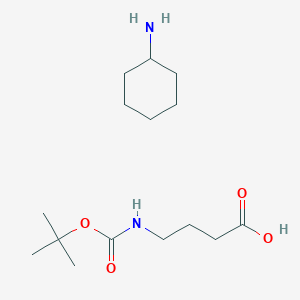
Boc-4-aminobutyric acid cha salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is commonly used in organic synthesis, particularly in the protection of amino groups during peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Boc-4-aminobutyric acid cha salt typically involves the protection of the amino group of 4-aminobutyric acid with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting 4-aminobutyric acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-4-aminobutyric acid cha salt undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions
Deprotection: TFA, HCl/dioxane
Substitution: Acyl chlorides, sulfonyl chlorides
Major Products Formed
Deprotection: 4-aminobutyric acid
Substitution: N-acyl-4-aminobutyric acid derivatives
Applications De Recherche Scientifique
Boc-4-aminobutyric acid cha salt is widely used in scientific research, particularly in the fields of chemistry and biology. Its primary application is in peptide synthesis, where it serves as a protecting group for the amino group, allowing for selective reactions at other functional groups . Additionally, it is used in the synthesis of various pharmaceuticals and bioactive compounds .
Mécanisme D'action
The mechanism of action of Boc-4-aminobutyric acid cha salt involves the protection of the amino group through the formation of a stable carbamate linkage. This prevents unwanted side reactions during subsequent synthetic steps. The Boc group can be selectively removed under acidic conditions, revealing the free amino group for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-4-aminobutyric acid: Similar in structure but without the cyclohexylamine salt component.
Fmoc-4-aminobutyric acid: Uses a different protecting group (fluorenylmethyloxycarbonyl) for the amino group.
Cbz-4-aminobutyric acid: Uses a benzyloxycarbonyl protecting group.
Uniqueness
Boc-4-aminobutyric acid cha salt is unique due to its combination of the Boc protecting group and the cyclohexylamine salt, which provides enhanced stability and solubility in organic solvents .
Propriétés
Formule moléculaire |
C15H30N2O4 |
|---|---|
Poids moléculaire |
302.41 g/mol |
Nom IUPAC |
cyclohexanamine;4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C9H17NO4.C6H13N/c1-9(2,3)14-8(13)10-6-4-5-7(11)12;7-6-4-2-1-3-5-6/h4-6H2,1-3H3,(H,10,13)(H,11,12);6H,1-5,7H2 |
Clé InChI |
JRJMUZKWKXBQOE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCC(=O)O.C1CCC(CC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



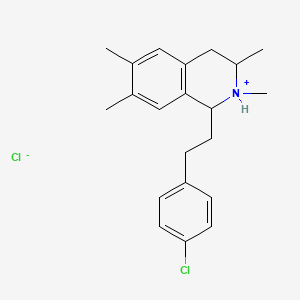

![Bromodicarbonyl[bis[2-(diisopropylphosphino)ethyl]amine]manganese(I)](/img/structure/B13782588.png)
